![molecular formula C13H23NO B2976500 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one CAS No. 1491929-24-8](/img/structure/B2976500.png)
2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one
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Overview
Description
2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system fused with a dimethylpropanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a strong base, followed by methylation and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
- Octahydro-7-methyl-3-methylene-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzene
Uniqueness
2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
2,2-Dimethyl-1-{octahydro-1H-cyclopenta[b]pyridin-1-yl}propan-1-one, with the molecular formula C13H23NO, is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H23NO |
Molecular Weight | 209.33 g/mol |
CAS Number | 1491929-24-8 |
Structural Characteristics
The compound features a fused ring structure that contributes to its unique chemical and physical properties. This structural uniqueness is critical for its biological interactions and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an antagonist for certain receptors or enzymes, influencing various biological pathways.
Potential Mechanisms Include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, offering potential applications in metabolic disorders.
Therapeutic Applications
Research has suggested several potential therapeutic applications for this compound:
- Neuropharmacology : Due to its interaction with neurotransmitter systems, it may have implications in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Activity : Some studies have hinted at antimicrobial properties, suggesting applications in infectious disease treatment.
Study on Neuropharmacological Effects
A study published in PubMed explored the effects of similar compounds on neurotransmitter systems. The findings indicated that compounds with similar structures could significantly alter serotonin and dopamine levels, suggesting a possible pathway for this compound's effects on mood disorders.
Anti-inflammatory Research
In a recent investigation into anti-inflammatory agents, researchers found that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This study highlights the need for further exploration into its therapeutic potential against chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure Type | Notable Activity |
---|---|---|
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one | Pyridine derivative | Neurotransmitter modulation |
Octahydro-7-methyl-3-methylene-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzene | Fused ring system | Antimicrobial activity |
Uniqueness of 2,2-Dimethyl Compound
The distinct fused ring structure of 2,2-Dimethyl-1-{octahydro-1H-cyclopenta[b]pyridin-1-y}propan-1-one differentiates it from other compounds. This structural feature may enhance its binding affinity to biological targets compared to simpler analogs.
Properties
IUPAC Name |
1-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)12(15)14-9-5-7-10-6-4-8-11(10)14/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIFWADVCQUXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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